molecular formula C19H16ClN3O2 B5674676 N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5674676
M. Wt: 353.8 g/mol
InChI Key: UJIMWNLZOLRGHA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorobenzyl group and a phenylpyridazinone moiety suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base like sodium hydride.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its pharmacological properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with various enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-(4-chlorobenzyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
  • N-(4-chlorobenzyl)-2-(6-oxo-3-propylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the presence of the phenyl group, which may confer distinct pharmacological properties compared to its methyl, ethyl, or propyl analogs. The specific substitution pattern and electronic effects of the phenyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)12-21-18(24)13-23-19(25)11-10-17(22-23)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIMWNLZOLRGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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